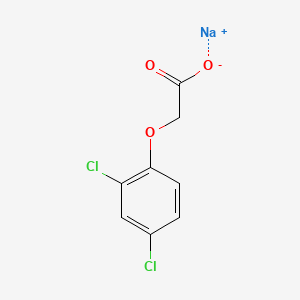

Sodium (2,4-dichlorophenoxy)acetate

Description

Properties

CAS No. |

2702-72-9 |

|---|---|

Molecular Formula |

C8H6Cl2O3.Na C8H6Cl2NaO3 |

Molecular Weight |

244.02 g/mol |

IUPAC Name |

sodium 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12); |

InChI Key |

UFJKHDMPEUOKGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.[Na] |

melting_point |

419 °F (decomposes) (NTP, 1992) |

Other CAS No. |

2702-72-9 7084-86-8 |

physical_description |

2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Related CAS |

94-75-7 (Parent) |

solubility |

Soluble (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Sodium 2,4-Dichlorophenoxyacetate Mechanism of Action in Plant Cells

Executive Technical Synthesis

Sodium 2,4-dichlorophenoxyacetate (Sodium 2,4-D) acts as a systemic auxinic herbicide.[1] While the sodium salt formulation enhances water solubility for application, the bioactive moiety is the dissociated 2,4-D anion. Its efficacy stems from a "molecular mimicry" mechanism where it acts as a non-metabolizable analog of the natural plant hormone Indole-3-Acetic Acid (IAA).

Unlike IAA, which is tightly regulated via conjugation and degradation, 2,4-D persists in plant tissues.[2] This persistence drives a lethal hyper-activation of the auxin signaling pathway. The core mechanism involves the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA transcriptional repressors.[3][4] This triggers a chaotic downstream cascade involving Ethylene overproduction, Abscisic Acid (ABA) accumulation, and Reactive Oxygen Species (ROS) generation, ultimately causing vascular collapse and cell death.

Molecular Perception & Signal Transduction

The primary site of action for 2,4-D is the nucleus of the plant cell. The pathway is a derepression mechanism mediated by the Ubiquitin-Proteasome System (UPS).

The Receptor Complex (SCF^TIR1)

Upon entering the nucleus, 2,4-D binds to the Transport Inhibitor Response 1 (TIR1) protein or its homologs (AFB1-5). TIR1 is an F-box protein that functions as the substrate-recognition subunit of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][5]

-

Binding Affinity: 2,4-D acts as a "molecular glue," stabilizing the interaction between TIR1 and the Domain II degron of Aux/IAA proteins.

-

Structural Basis: The 2,4-dichlorophenoxy ring fits into the auxin-binding pocket of TIR1, mimicking the indole ring of IAA, while the carboxyl group interacts with the positively charged bottom of the pocket.

Ubiquitination and Proteolysis

Under normal conditions, Aux/IAA proteins dimerize with Auxin Response Factors (ARFs) , preventing ARFs from binding to DNA or activating transcription.

-

Complex Assembly: 2,4-D facilitates the recruitment of Aux/IAA proteins to the SCF^TIR1 complex.

-

Ubiquitination: The E2 enzyme transfers ubiquitin to the Aux/IAA protein.

-

Degradation: Poly-ubiquitinated Aux/IAA is recognized and degraded by the 26S Proteasome.

-

Derepression: ARF transcription factors are released from inhibition.

Transcriptional Reprogramming

Free ARFs form homodimers and bind to Auxin Response Elements (AuxREs) (sequence: TGTCTC) in the promoters of auxin-responsive genes. This leads to the massive upregulation of:

-

GH3 family (conjugating enzymes).

-

SAUR (Small Auxin Up RNA) genes.

-

ACS and ACO (Ethylene biosynthesis genes).

Figure 1: The SCF^TIR1 ubiquitin-proteasome signaling pathway activated by 2,4-D.

The Lethal Cascade: Downstream Physiological Effects

While low doses of 2,4-D stimulate growth (hormetic effect), herbicidal doses trigger a lethal metabolic storm.

The Ethylene-ABA Feedback Loop

The primary cause of lethality is not auxin signaling itself, but the secondary induction of ethylene and ABA.

-

Ethylene Biosynthesis: ARF activation upregulates ACC Synthase (ACS) genes. This causes a massive spike in ethylene production (up to 100-fold).

-

ABA Accumulation: High ethylene levels signal the upregulation of NCED (9-cis-epoxycarotenoid dioxygenase), the rate-limiting enzyme in ABA biosynthesis.[3][5]

-

Stomatal Closure: Excess ABA forces stomata to close, halting gas exchange and carbon assimilation.

ROS and Oxidative Stress

The disruption of photosynthesis (due to stomatal closure) combined with hyper-stimulated metabolism leads to the accumulation of Reactive Oxygen Species (H2O2, Superoxide). This causes lipid peroxidation, membrane leakage, and tissue necrosis.

Figure 2: The Ethylene-ABA-ROS lethal cascade induced by 2,4-D overdose.

Quantitative Benchmarks

The following data points serve as reference standards for validating 2,4-D activity in Arabidopsis thaliana (Col-0) models.

| Parameter | Control Level | 2,4-D Treatment (10 µM, 24h) | Fold Change | Mechanism Link |

| Root Growth (IC50) | 100% | ~15-20% | -80% | Auxin-induced cell division arrest |

| Ethylene Production | < 1 nL/g/h | > 30 nL/g/h | > 30x | ACS gene activation |

| Endogenous ABA | ~ 5 ng/g FW | ~ 120 ng/g FW | ~ 24x | NCED upregulation via Ethylene |

| ROS (H2O2) | Basal | High Fluorescence | Qualitative | Oxidative burst |

| Gene: IAA5 | Low | High | > 50x | Primary Auxin Response |

Experimental Protocols for Validation

Protocol A: Root Growth Inhibition Assay (IC50 Determination)

Purpose: To quantify the sensitivity of plant lines to 2,4-D and validate resistance. System: Arabidopsis thaliana seedlings on agar plates.

-

Media Preparation: Prepare 0.5x MS (Murashige & Skoog) medium + 1% sucrose + 0.8% phytoagar. Autoclave and cool to 55°C.

-

Treatment: Add Sodium 2,4-D (dissolved in water, filter sterilized) to final concentrations: 0, 10, 50, 100, 500 nM. Pour plates.

-

Sowing: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min; 5x wash sterile water). Stratify at 4°C for 2 days. Plate seeds in a single row.

-

Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

-

Data Collection:

-

Day 3: Mark root tip position.

-

Day 7: Measure primary root elongation relative to Day 3 mark.

-

Calculation: Calculate % inhibition relative to 0 nM control. Plot dose-response curve to determine IC50.

-

Protocol B: DR5::GUS Reporter Assay

Purpose: To visualize the spatial activation of the auxin signaling pathway. System: Transgenic Arabidopsis carrying DR5::GUS (Auxin-responsive promoter driving β-glucuronidase).

-

Incubation: Transfer 5-day-old seedlings to liquid 0.5x MS containing 1 µM Sodium 2,4-D for 4 hours. (Control: Mock treatment).

-

Fixation: Immerse seedlings in 90% Acetone for 20 mins at -20°C. Wash 2x with phosphate buffer.

-

Staining: Incubate in GUS staining solution (1 mM X-Gluc, 50 mM NaPO4, 0.1% Triton X-100, 2 mM Ferro/Ferricyanide) at 37°C overnight in the dark.

-

Clearing: Replace stain with 70% Ethanol to remove chlorophyll. Repeat until tissue is clear.

-

Microscopy: Observe blue precipitate. 2,4-D treatment should show intense, diffuse blue staining throughout the root vasculature, unlike the localized root tip staining in controls.

Figure 3: Experimental workflow for physiological and molecular validation.

References

-

Structural basis for auxin perception by the TIR1 ubiquitin ligase Source: Nature (2007) URL:[Link]

-

Auxin herbicides: current status of mechanism and mode of action Source: Pest Management Science (2010) URL:[Link]

-

Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition Source: Plant Physiology (2001) URL:[Link]

-

The mechanism of action of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) Source: Annual Review of Plant Biology (Relevant historical context) URL:[Link]

-

Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis Source: Functional & Integrative Genomics (2006) URL:[Link]

Sources

- 1. 2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xtbg.cas.cn [xtbg.cas.cn]

- 5. downloads.regulations.gov [downloads.regulations.gov]

2,4-D sodium salt CAS 2702-72-9 chemical properties

Technical Monograph: 2,4-D Sodium Salt (CAS 2702-72-9)

Part 1: Executive Summary

2,4-Dichlorophenoxyacetic acid sodium salt (2,4-D Na) is the ionic derivative of the phenoxy herbicide class. Unlike its parent acid, which exhibits limited aqueous solubility (~900 mg/L), the sodium salt is engineered for high water solubility, facilitating rapid uptake in aqueous biological systems. It functions as a synthetic auxin , hijacking the plant's indole-3-acetic acid (IAA) signaling pathways to induce lethal, uncontrolled growth in dicotyledonous species.[1] In mammalian research, it serves as a critical probe for studying oxidative stress, apoptosis, and peroxisome proliferation.

This guide provides a rigorous technical breakdown of its physicochemical properties, a validated laboratory synthesis protocol, analytical characterization methods, and a mechanistic map of its biological activity.

Part 2: Chemical Identity & Physicochemical Profile

The transition from the free acid to the sodium salt fundamentally alters the compound's thermodynamic behavior in solution. The salt form dissociates completely in water, making it the preferred species for hydroponic studies and aqueous formulations.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 2702-72-9 |

| IUPAC Name | Sodium 2-(2,4-dichlorophenoxy)acetate |

| Molecular Formula | C₈H₅Cl₂NaO₃ |

| Molecular Weight | 243.02 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility (Water) | Soluble (>25 mg/mL at 20°C) [1] |

| Solubility (Organic) | Soluble in ethanol; insoluble in non-polar solvents (hexane) |

| Melting Point | 215 – 223°C (Decomposes) [2] |

| pKa (Parent Acid) | 2.8 (Acid dissociation constant of the free acid) |

| Stability | Stable under ambient conditions; incompatible with strong oxidizers |

Part 3: Synthesis & Formulation Science

Reaction Logic

The synthesis of 2,4-D sodium salt is a classic acid-base neutralization. However, in a research setting, stoichiometry and temperature control are critical to prevent hydrolysis of the ether linkage or incomplete neutralization, which leads to pH drift in biological assays.

Reaction Equation:

Laboratory-Scale Synthesis Protocol

Objective: Produce 10 g of high-purity (>99%) 2,4-D Sodium Salt.

-

Dissolution: Suspend 9.2 g of 2,4-Dichlorophenoxyacetic acid (Free Acid) in 50 mL of ethanol. The acid will dissolve readily in the organic solvent.[2]

-

Neutralization: Prepare a stoichiometric solution of sodium hydroxide (1.67 g NaOH in 10 mL deionized water).

-

Addition: Slowly add the NaOH solution to the ethanolic acid solution under constant stirring at 40°C.

-

Why: Slow addition prevents localized heating which could degrade the ether bond.

-

-

Crystallization: Evaporate the solvent mixture under reduced pressure (Rotary Evaporator) at 50°C until a thick slurry forms.

-

Purification: Cool the slurry to 4°C for 2 hours. Filter the white precipitate and wash twice with cold ethanol (0°C) to remove unreacted acid or phenol impurities.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for laboratory preparation of 2,4-D Sodium Salt.[3][4]

Part 4: Analytical Characterization

To ensure the integrity of biological data, the salt must be characterized to confirm the absence of the free acid and phenolic impurities (2,4-dichlorophenol).

HPLC-UV Method

This method separates the salt from potential impurities using a reversed-phase mechanism. Note that in acidic mobile phases, the salt converts to the acid form on-column, so retention times match the free acid.

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.

-

Note: Acid is required to suppress ionization of silanols and improve peak shape [3].

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 283 nm (Lambda max for the phenoxy ring).[6]

-

Injection Volume: 10-20 µL.

-

Expected Retention: ~4-6 minutes depending on column dead volume.

Analytical Logic Diagram

Figure 2: Analytical workflow for purity assessment using HPLC-UV.

Part 5: Biological Mechanism of Action

2,4-D Na acts as a "molecular hacker" of the plant auxin signaling system. Its efficacy stems from its structural similarity to Indole-3-Acetic Acid (IAA), allowing it to bind to the TIR1/AFB receptor complex.

The Auxin Signaling Cascade

-

Perception: 2,4-D enters the nucleus and binds to the TIR1 (Transport Inhibitor Response 1) F-box protein [4].

-

Complex Assembly: This binding stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors.

-

Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA proteins, marking them for destruction.

-

Derepression: The 26S Proteasome degrades Aux/IAA, releasing ARF (Auxin Response Factors) .

-

Gene Activation: ARFs dimerize and activate auxin-responsive genes (e.g., GH3, SAUR), leading to chaotic cell elongation, epinasty, and eventual vascular collapse [5].

Mechanism Diagram

Figure 3: Molecular pathway of 2,4-D induced auxin signaling and transcriptional activation.

Part 6: Toxicology & Safety

While 2,4-D Na is a plant-specific agonist, it exhibits toxicity in mammalian systems through different mechanisms, primarily oxidative stress and membrane disruption.

-

Mammalian Toxicity:

-

Acute: Moderate toxicity (LD50 Rat Oral: ~600-800 mg/kg).

-

Cellular: Induces apoptosis in human lung cells (A549) via the mitochondrial pathway (Bax/Bcl-2 regulation) [1].

-

Reproductive: High doses have shown testicular toxicity in rodent models [6].

-

-

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory to prevent dust inhalation.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers (to handle HCl generation).

-

References

-

SIELC Technologies. (2018).[7] Separation of 2,4-D sodium salt on Newcrom R1 HPLC column. Retrieved from [Link]

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Retrieved from [Link]

-

Song, Y., et al. (2020). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]

-

PubChem. (2024). Sodium 2,4-dichlorophenoxyacetate - Safety and Hazards. Retrieved from [Link]

Sources

- 1. deq.mt.gov [deq.mt.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. scispace.com [scispace.com]

- 4. CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. deswater.com [deswater.com]

- 7. 2,4-D sodium salt | SIELC Technologies [sielc.com]

difference between 2,4-D acid and 2,4-D sodium salt in research

Navigating Synthetic Auxins in Research: A Technical Analysis of 2,4-D Free Acid vs. 2,4-D Sodium Salt

As a Senior Application Scientist, one of the most frequent methodological bottlenecks I encounter in both plant biotechnology and mammalian toxicology is the improper selection of chemical variants. 2,4-Dichlorophenoxyacetic acid (2,4-D) is a cornerstone synthetic auxin, fundamentally driving plant tissue culture and serving as a model compound for herbicidal toxicology[1]. However, the choice between its free acid form and its sodium salt derivative is not merely a matter of inventory—it is a critical experimental variable that dictates solvent requirements, bioavailability, and the integrity of cellular readouts[2].

This whitepaper deconstructs the physicochemical causality, molecular mechanisms, and experimental workflows required to successfully deploy 2,4-D variants in advanced research settings.

Physicochemical Causality: Why the Salt Matters

The fundamental divergence between 2,4-D acid and 2,4-D sodium salt lies in their aqueous solubility and the subsequent need for organic solvents[2][3].

The free acid form (C₈H₆Cl₂O₃) is largely insoluble in water. To utilize it in aqueous media (such as Murashige and Skoog broth), researchers must first dissolve the powder in organic solvents like ethanol or dimethyl sulfoxide (DMSO), or titrate it with 1N NaOH[2]. In contrast, the sodium salt monohydrate (C₈H₅Cl₂NaO₃·H₂O) is highly water-soluble and dissociates immediately into the active 2,4-D carboxylate anion upon contact with water[4].

The Causality of Solvent Artifacts: In plant tissue culture, organic solvents at low concentrations (e.g., <0.1% v/v) are generally tolerated by robust explants. However, in sensitive mammalian cell lines used for in vitro toxicology, even trace amounts of DMSO can induce background cytotoxicity, alter membrane permeability, or trigger stress-response pathways. This confounds the specific apoptotic effects of the 2,4-D moiety. Therefore, the sodium salt is the gold standard for solvent-free mammalian assays, ensuring that observed phenotypes are strictly driven by the auxin[5].

Table 1: Physicochemical and Biological Profile Comparison

| Parameter | 2,4-D Free Acid | 2,4-D Sodium Salt |

| CAS Number | 94-75-7 | 2702-72-9 |

| Molecular Weight | 221.04 g/mol | 243.02 g/mol |

| Aqueous Solubility | Insoluble (Requires EtOH, DMSO, or NaOH)[2] | Highly Soluble (Directly in H₂O)[3] |

| Primary Research Application | Plant tissue culture, Agricultural field standard | Mammalian in vitro assays, solvent-free toxicity |

| Mammalian Cytotoxicity (IC₅₀) | Variable (Confounded by organic solvent toxicity) | 126 µM (A549 cells), 115 µM (WI38 cells)[5] |

| Apoptotic Mechanism | Pathway activation often obscured by solvent stress | Upregulates p53/Bax; Downregulates Bcl-2[5] |

Mechanism of Action: Auxin Signaling and Cytotoxicity

In plant models, both variants ultimately deliver the active 2,4-D anion, which mimics the endogenous hormone indole-3-acetic acid (IAA)[4][6]. However, 2,4-D is significantly more potent than IAA due to a specific transport anomaly: while 2,4-D enters the cell efficiently via influx carriers (like AUX1), it is a poor substrate for efflux carriers (like PIN proteins). This inability to exit the cell leads to lethal intracellular hyper-accumulation.

Once inside the nucleus, 2,4-D binds to TIR1/AFB receptors[6]. This complex recruits Aux/IAA repressor proteins, targeting them for ubiquitination and degradation by the 26S proteasome[6]. The degradation of these repressors releases Auxin Response Factors (ARFs), triggering the transcription of genes responsible for cell elongation and division (callogenesis) at low doses, or lethal ethylene and abscisic acid hyper-production at high doses[6][7].

In mammalian models, 2,4-D sodium salt acts as a direct inducer of apoptosis and an inhibitor of DNA/protein synthesis[5].

Fig 1. Molecular mechanism of 2,4-D mediated auxin signaling and gene regulation.

Quantitative Toxicology and Apoptosis Data

When utilizing the sodium salt variant to bypass solvent toxicity, researchers can accurately map the apoptotic profile of 2,4-D in mammalian cells. In vitro studies utilizing A549 (lung carcinoma) and WI38 (fibroblast) cell lines demonstrate that 2,4-D sodium salt induces cell cycle arrest (specifically in the G0/G1 phase)[5].

Table 2: Apoptotic Profiling of 2,4-D Sodium Salt (72h Exposure)

| Cell Line | IC₅₀ Value | Early Apoptotic Population | Late Apoptotic Population | Protein Regulation |

| A549 | 126 µM | Increased to 44% | Increased to 18% | ↑ p53, ↑ Bax, ↓ Bcl-2, ↓ pro-caspase 3[5] |

| WI38 | 115 µM | Increased to 57% | Increased to 10% | ↑ p53, ↑ Bax, ↓ Bcl-2, ↓ pro-caspase 3[5] |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, your experimental design must account for the specific variant used. Below is a self-validating protocol for Callus Induction in dicots (e.g., Lupinus mutabilis), designed to isolate the effect of the auxin from potential solvent artifacts[2]. A self-validating system includes internal controls that confirm the system worked independently of the final readout.

Protocol: Controlled Callus Induction via 2,4-D

Step 1: Stock Solution Preparation

-

Acid Variant: Weigh 10 mg of 2,4-D free acid. Dissolve in 1 mL of 100% EtOH. Bring to 100 mL with sterile ddH₂O (Yields 100 mg/L stock).

-

Salt Variant: Weigh 11 mg of 2,4-D sodium salt (accounting for the sodium monohydrate mass to achieve an equimolar active anion concentration). Dissolve directly in 100 mL sterile ddH₂O.

Step 2: Media Formulation & Internal Controls Prepare Murashige and Skoog (MS) basal medium. Divide into four distinct batches to establish your validation matrix:

-

Batch A (System Baseline): MS medium only (Negative Control).

-

Batch B (Solvent Baseline): MS + 0.1% EtOH (Vehicle Control).

-

Batch C (Experimental Acid): MS + 6 mg/L 2,4-D acid[2].

-

Batch D (Experimental Salt): MS + 6.6 mg/L 2,4-D sodium salt.

Step 3: Sterilization and Inoculation

-

Surface sterilize explants using 70% ethanol (1 min) followed by 20% sodium hypochlorite (15 mins), and rinse thrice in sterile ddH₂O.

-

Plate 10 explants per media batch to ensure statistical power. Incubate in the dark at 25°C for 4 weeks.

Step 4: Validation & Observation

-

Validation Checkpoint: Evaluate Batch B against Batch A. If Batch B shows significantly lower viability or tissue necrosis, your solvent concentration is toxic, rendering Batch C results invalid. Batch D (Salt) bypasses this risk entirely, serving as a clean biological readout. At 6 mg/L, successful callogenesis will present as compact, rapidly growing structures similar to somatic embryos[2].

Fig 2. Divergent preparation workflows for 2,4-D acid vs. sodium salt in research.

References[8] Action of 2,4,5-T and 2,4-D. bris.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeKLlKex2a5JPmDOOOJFFZb-BCKpRPUPgKOHYMBqoTcuoovCsbsWwb1Et3gFxqaPvF9ZF2w7HegclwdCx5EiKWx3RXr68Vhs_VNRex7SpX0piUiLVVXg3o2ZiLiQ0xdMfmKyt7yNgcN6qy-0j58RySfvWhj2BoYSXNKzHr_qNnnw==][7] Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. xtbg.ac.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbwCQwZ8pmYGzMJp-8E5NAedo1mpM5TovpZB-6UQ68euX9Vz-7_E9xp3qJbBKAMzj7e_Xlr8pp2nq0XjWW2QRp5Z0xUcX29veBVPmL2uG5BGK1OkXNOKcNelboPygKjX_Iss53tB7oX0BulI4cbTwdOzTswv6jrQies_vl5A==][1] 2,4-Dichlorophenoxyacetic acid: Mechanism of herbicide action. mt.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ovneUbGe6I7QHNmqNsDl_h63yjuWHgEVXOupkiQcF6LGbtYOjhRiOzmD1E2mFnrVRrjOlwWnjLFDLpsGT322P8TJ6OwfGM7l-Ghzo02lMykj6YkqMVIZx5TRpPhk8otPhvs-dID-Tl1fIMzZ-Q3zxwKwzfA=][9] 2,4-D - Cultivar Magazine: Mode of Action. revistacultivar.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFvTLim0ECoZ6ndwjIqsqIWhRxCqvRMqRGv4SP6FOeWk_E14qL1n7bylvQNgs1zy05HeJAUcw3lURhXmUeJBsjpZBG2KvlitTraciNCIKDU6z3K8OR1u_qt9y87iiTh-da45jt_uBQ6Fc=][3] 2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF29bc5IiOdNtTwHRchpJlre2uCSbyzL26UEPVoiE5I55Ho0X5Pe5-00RiNkApqdhU-yy0NjvJsZTq377iLn-ZiFEvYeiT8yor1fWrQrXNwz7m8iFzmydQkitJru3s7pcc-xkR7JiBCVr4EzpS35YbdpQ==][4] (2,4-Dichlorophenoxy)acetic acid sodium salt monohydrate. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3YY-jmVGklnameysCXi4sLY_E4h_DLfY7-xq8W8FNawNQAoRpu5CklrNwIAYo4qcWpcWxAkAmoit_2pH6aFmDM843fdt3BDnCMyQQh_ff1Tv4wcIGSVeQlGCCXK53_39Zz0WhRwK3H95x8tvzNcDO5Q==][6] 2,4-D sodium (2,4-Dichlorophenoxyacetic acid sodium) | Herbicide. medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEG-hizuxqIVVpPri5M8XcWWr82tGlgJaTVYOyGDtqUDHJ02OKYJIBxXQ0nxy0qqpXgN7wiJmPtZVOZwZNioGo9l_rSCX6WoJM7_-nv0qeMBuTrum1GYZiQ9q33RhLky3xbcHd4hniKZ58a7e11EXk][2] PROJECT-BASED LEARNING: PURIFICATION AND CHARACTERIZATION OF 2,4-D, LINKING CHEMISTRY AND PLANT TISSUE CULTURE. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnDkmAWIqFyKEpk-KgkPCHwg4GxA7aXctyx9g7WBMRJKHG2H17HPA2AnLcu45UYi1Y0uoCbUpsj3B01YvPxIPfzNl6EFOMQDTcen0X2kU-CiwWykOAxVfS5TwEeeFBNHST5aKPFCNdc-wnUcO1_8hYHzg_V8JuDyiKZcRsvnKM2UXaqPnBK-fF9i7tGs78E_lBIqTdzrIe8zS0s4qRekSoPz2V8uDqGIp0p29WvJShYa7pLx7Stc8mQYebXJq9haJ5QK_frp_RO1Vq-s7n5ScsHk-fpNtZKJIn4A==][5] Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy-acetic acid (2,4-D). wfduk.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMwzBU2hIzcqt2Z28A7p5R-Or9CGA4RTwykuczVRs1eRK89bT21TB5oZK8PNif-5s_a2s_L-Xb5iALk2QrxNYIgOx7CfmgHEzOcQQcLhDM75bTVrCNitvl4R7_qPP3ZdInRqFRIPKHWwasya-805vF-SxRMg==]

Sources

Physicochemical Dynamics of Sodium (2,4-dichlorophenoxy)acetate: Molecular Weight, Solubility, and Formulation Strategies

Executive Summary

Sodium (2,4-dichlorophenoxy)acetate, commonly known as 2,4-D sodium salt, is a highly soluble synthetic auxin utilized extensively in agrochemical formulations and plant tissue culture. While the parent compound, 2,4-dichlorophenoxyacetic acid, suffers from limited aqueous solubility, the strategic formulation of its sodium salt fundamentally alters its thermodynamic dissolution profile. This whitepaper provides an in-depth technical analysis of the molecular weight variations, solubility dynamics, and self-validating analytical protocols required to characterize 2,4-D sodium salt.

Structural Causality and Molecular Weight Profiling

The transition from a free acid to a sodium salt is not merely a substitution; it is a structural modification that dictates the molecule's behavior in aqueous environments.

The parent compound, 2,4-dichlorophenoxyacetic acid, possesses a molecular weight of 221.03 g/mol [1]. In its neutral, undissociated state, the molecule forms strong intermolecular hydrogen bonds, creating a stable crystal lattice that resists aqueous solvation. By neutralizing the carboxylic acid with sodium hydroxide, the anhydrous sodium salt (CAS 2702-72-9) is formed, yielding a molecular weight of 243.02 g/mol [2][3].

In industrial and agricultural applications, the compound frequently exists as a monohydrate (CAS 7084-86-8)[4]. The incorporation of a water molecule into the crystal lattice increases the molecular weight to 261.03 g/mol [5]. This hydration state is critical: the presence of interstitial water alters the lattice energy, subtly impacting the hygroscopicity and dissolution kinetics of the solid powder.

Thermodynamics of Aqueous Solubility

The core advantage of the 2,4-D sodium salt is its exceptional aqueous solubility. While the free acid exhibits a limited solubility of approximately 900 mg/L at pH 5, the sodium salt achieves a solubility of 45,000 mg/L to 50,000 mg/L at 25°C[5][6].

The Causality of Dissolution:

This 50-fold increase in solubility is governed by thermodynamic principles. The substitution of the acidic proton with a sodium cation transforms a lipophilic molecule into an ionic species. Upon introduction to water, the highly exothermic hydration of the

Self-Validating Experimental Protocols

To accurately characterize the physicochemical properties of 2,4-D sodium salt, researchers must employ robust, self-validating methodologies. The following protocols are designed to eliminate systemic bias through internal normalization and isotopic verification.

Precision Aqueous Solubility Determination (HPLC-UV)

Standard shake-flask methods often suffer from matrix effects or incomplete phase separation. This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), such as

-

Isothermal Equilibration: Add an excess of 2,4-D sodium salt to 10 mL of a 10 mM phosphate buffer (pH 7.0) to ensure saturation. Agitate at 25.0 ± 0.1°C for 48 hours. Causality: 48 hours ensures thermodynamic equilibrium is reached, preventing the measurement of transient kinetic solubility.

-

Phase Separation: Subject the suspension to ultracentrifugation at 20,000 × g for 30 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

-

Internal Standardization (The Self-Validating Step): Spike exactly 100 µL of the filtrate with 10 µL of the SIL-IS solution. Causality: Any volumetric loss during subsequent dilutions or variations in HPLC injection volume are mathematically canceled out by the constant ratio of the analyte to the SIL-IS.

-

HPLC-UV Quantification: Analyze via reversed-phase HPLC (C18 column) at 230 nm. Calculate absolute solubility based on the normalized peak area ratio.

Workflow for self-validating HPLC-UV solubility determination of 2,4-D sodium salt.

Molecular Weight Verification via LC-MS

To confirm the exact molecular weight and distinguish between the anhydrous and hydrate forms, High-Resolution Mass Spectrometry (HRMS) is employed.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Methanol:Water.

-

Ionization Strategy: Utilize Electrospray Ionization in negative mode (ESI-). Causality: The 2,4-D molecule readily dissociates its sodium ion in solution, yielding the 2,4-dichlorophenoxyacetate anion. ESI- perfectly captures this pre-existing ionic state without requiring harsh fragmentation.

-

Isotopic Self-Validation: Monitor the mass-to-charge ratio (m/z) at 218.96. Causality: The presence of two chlorine atoms generates a strict M, M+2, M+4 isotopic cluster in a 9:6:1 ratio. The detection of this exact ratio acts as a self-validating fingerprint, confirming the molecular identity and ruling out isobaric contaminants.

Mechanistic Implications of Solubility on Auxin Mimicry

The extreme aqueous solubility of the sodium salt is crucial for practical application, but the biological efficacy of 2,4-D relies on its ability to cross lipophilic plant cell membranes. This creates a fascinating physicochemical paradox that the plant's own biology resolves.

When the highly soluble 2,4-D sodium salt is sprayed onto a plant, it dissolves seamlessly in the aqueous apoplast. However, the plant apoplast is mildly acidic (pH ~5.5). In this environment, the sodium salt dissociates, and a significant fraction of the 2,4-D anions become protonated, reverting to the lipophilic free acid[6]. This uncharged acid rapidly diffuses across the plasma membrane. Once in the neutral cytoplasm (pH ~7.2), it deprotonates again, becoming trapped inside the cell where it binds to TIR1/AFB receptors, triggering the uncontrolled ubiquitination of Aux/IAA repressors and leading to plant death.

Mechanistic pathway of 2,4-D sodium salt from aqueous dissolution to phytotoxic signaling.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters across the different structural forms of 2,4-D, highlighting the dramatic impact of salt formation and hydration on molecular weight and solubility.

| Property | 2,4-D Free Acid (Parent) | 2,4-D Sodium Salt (Anhydrous) | 2,4-D Sodium Salt (Monohydrate) |

| CAS Number | 94-75-7 | 2702-72-9 | 7084-86-8 |

| Molecular Formula | C₈H₆Cl₂O₃ | C₈H₅Cl₂NaO₃ | C₈H₅Cl₂NaO₃·H₂O |

| Molecular Weight | 221.03 g/mol | 243.02 g/mol | 261.03 g/mol |

| Aqueous Solubility (25°C) | ~900 mg/L (pH 5) | ~45,000 mg/L | ~50,000 mg/L |

| Physical State | White to yellow powder | White/tan powder | White crystalline powder |

| Primary Application | Esterification precursor | High-concentration aqueous sprays | Commercial wettable powders (SP) |

References

- PubChem, "Sodium (2,4-dichlorophenoxy)

- PubChem, "2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704", N

- National Pesticide Information Center (NPIC)

- AtulPhos CECC, "2,4-D sodium salt 95% SP Technical Data Sheet",

- PubChem, "(2,4-Dichlorophenoxy)

- CymitQuimica, "CAS 7084-86-8: sodium (2,4-dichlorophenoxy)

Sources

- 1. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium (2,4-dichlorophenoxy)acetate | C8H6Cl2NaO3 | CID 66733472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 7084-86-8: sodium (2,4-dichlorophenoxy)acetate hydrate… [cymitquimica.com]

- 5. atul.co.in [atul.co.in]

- 6. npic.orst.edu [npic.orst.edu]

stability of Sodium (2,4-dichlorophenoxy)acetate in aqueous solution

An In-Depth Technical Guide to the Stability of Sodium (2,4-dichlorophenoxy)acetate in Aqueous Solution

Executive Summary

Sodium (2,4-dichlorophenoxy)acetate, the water-soluble salt of the widely used herbicide 2,4-D, exhibits moderate persistence in aqueous environments. Its stability is not governed by a single factor but is rather a dynamic interplay of chemical, physical, and biological processes. While generally resistant to simple hydrolysis under neutral environmental pH, its fate is primarily dictated by microbial degradation and, to a lesser extent, photolysis. This guide provides a comprehensive analysis of the degradation pathways, influencing factors, and the standardized methodologies required to assess the stability of this compound in aqueous systems. Understanding these dynamics is critical for predicting its environmental fate, ensuring regulatory compliance, and mitigating ecological risks.

Introduction: The Environmental Significance of an Archetypal Herbicide

Sodium (2,4-dichlorophenoxy)acetate is the sodium salt of (2,4-dichlorophenoxy)acetic acid (2,4-D), one of the most established and extensively used selective herbicides worldwide for the control of broadleaf weeds[1][2]. Its high water solubility facilitates its use in numerous aqueous-based formulations[2][3]. Upon introduction into water, the salt rapidly dissociates, and given the pKa of 2,4-D acid (approx. 2.8), it exists predominantly in its anionic form under the pH conditions of most natural waters (pH 4.5-8.5)[4]. The persistence and mobility of this anionic form are of primary environmental concern, as it can potentially contaminate surface and groundwater resources[4][5].

This guide serves as a technical resource for scientists and researchers, offering an in-depth exploration of the factors that govern the stability and degradation of Sodium (2,4-dichlorophenoxy)acetate in aqueous solutions. We will dissect the primary degradation mechanisms, outline the critical environmental variables, and provide robust, validated protocols for experimental stability assessment.

Physicochemical Properties Governing Aqueous Behavior

The behavior of Sodium (2,4-dichlorophenoxy)acetate in water is a direct function of its inherent chemical properties. As a salt, it is highly soluble in water[2]. The parent acid, 2,4-D, has a water solubility of 900 mg/L at 25°C, but its salt forms are significantly more soluble[3].

Once dissolved, the compound's state is dictated by the solution's pH.

-

pKa and Dissociation: The acid dissociation constant (pKa) of 2,4-D is approximately 2.8[4]. This means that in aqueous solutions with a pH above this value, the molecule will deprotonate to form the (2,4-dichlorophenoxy)acetate anion.

-

Environmental Relevance: In typical environmental waters (pH 6-9), the compound exists almost entirely as this water-soluble anion[6]. This anionic form has a low affinity for adsorbing to soil and sediment particles, particularly in non-acidic conditions, which increases its mobility and bioavailability in the water column[6][7].

Core Mechanisms of Degradation in Aqueous Solution

The degradation of 2,4-D in water is a multi-faceted process involving abiotic and biotic pathways. The relative importance of each pathway is highly dependent on environmental conditions.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For the 2,4-D anion, this process is exceptionally slow and considered a negligible degradation pathway under typical environmental pH and temperature conditions[8][9]. However, it is important to distinguish this from the hydrolysis of 2,4-D ester formulations, which are designed to be less water-soluble. These esters rapidly hydrolyze in water to form the parent 2,4-D anion, a reaction that is significantly faster in alkaline (high pH) conditions[6]. The primary hydrolysis products of the 2,4-D molecule itself, when forced under specific conditions, are 2,4-dichlorophenol (2,4-DCP) and glycolic acid[9].

Photolysis (Photodegradation)

Photolysis refers to the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun.

-

Direct Photolysis: 2,4-D can directly absorb sunlight, leading to its decomposition. The aqueous photolysis half-life in pure, distilled water at 25°C is approximately 13 days[6].

-

Indirect Photolysis: In natural waters, the process is often accelerated by other dissolved substances that absorb light and produce highly reactive species (e.g., hydroxyl radicals). For instance, the presence of nitrite ions (NO₂⁻) has been shown to increase the rate of 2,4-D photodegradation[10].

-

Influencing Factors: The rate of photolysis in the environment is often lower than in laboratory settings. This is due to the presence of suspended sediments and dissolved organic matter in natural water, which absorb UV radiation and reduce its penetration into the water column[6]. The major photodegradation product is often identified as 1,2,4-benzenetriol, with 2,4-DCP also being a key intermediate[6].

Microbial Degradation (Biodegradation)

Biodegradation is overwhelmingly the most significant pathway for the dissipation of 2,4-D from aqueous environments[6][11]. Numerous species of bacteria, fungi, and algae have evolved the enzymatic machinery to utilize 2,4-D as a source of carbon and energy[1][12].

-

Aerobic Degradation: In the presence of oxygen, microbial degradation is rapid. The aerobic half-life in aquatic systems can range from a few hours to a few weeks, typically less than 14 days[4][11]. The process is highly dependent on factors like water temperature, nutrient availability, and whether the native microbial population has been previously exposed and adapted to the herbicide[6].

-

Anaerobic Degradation: In the absence of oxygen, such as in deep sediments or some groundwater, biodegradation is significantly slower. Anaerobic half-lives can range from 41 to over 300 days, indicating its potential for persistence in anoxic environments[4][8][11].

-

Degradation Pathway: The most common microbial degradation pathway begins with the enzymatic cleavage of the acetic acid side chain, yielding the primary metabolite, 2,4-dichlorophenol (2,4-DCP) [6]. This is a critical first step, carried out by enzymes encoded by genes such as tfdA. Subsequently, other enzymes catalyze the cleavage of the aromatic ring, leading to the formation of simple aliphatic acids (like succinic acid) that can be fully mineralized to carbon dioxide and water[6][13].

Caption: Major Degradation Pathways of 2,4-D in Water.

Summary of Factors Influencing Aqueous Stability

The persistence of Sodium (2,4-dichlorophenoxy)acetate in an aqueous solution is not static. A summary of critical factors is presented below.

| Factor | Influence on Stability | Rationale |

| pH | High | Determines the chemical form (anion vs. acid). Affects microbial activity and the hydrolysis rate of ester formulations. Microbial degradation can be inhibited at very low pH (<4)[7]. |

| Microbial Population | High | The presence of adapted, aerobic microorganisms is the single most important factor for rapid degradation[6]. |

| Temperature | Medium-High | Higher temperatures generally accelerate microbial metabolism, leading to faster degradation rates[6]. |

| Sunlight (UV) | Medium | Drives photolytic degradation, but its effect is attenuated in turbid or deep waters[6]. |

| Oxygen | Medium-High | Aerobic conditions are essential for the rapid microbial degradation pathway. Persistence increases significantly in anaerobic (anoxic) conditions[4]. |

| Dissolved Organics | Medium | Can decrease photolysis by absorbing UV light but can also serve as a co-metabolite for microbial populations[6]. |

Experimental Protocols for Stability Assessment

To ensure scientific rigor, stability studies must be conducted in a controlled manner with self-validating systems. Below are foundational protocols for assessing the key degradation pathways.

Protocol 1: Hydrolysis Study

This protocol determines the intrinsic chemical stability of the compound in water at different pH levels, excluding light and microbial activity.

Objective: To determine the rate of hydrolytic degradation as a function of pH.

Methodology:

-

Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Solutions: Prepare solutions of Sodium (2,4-dichlorophenoxy)acetate in each buffer at a known concentration (e.g., 10 mg/L). Use amber glass vials to prevent light exposure.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, and 30 days), collect triplicate samples from each pH condition.

-

Analysis: Immediately analyze the samples for the concentration of the parent compound and potential hydrolysis products (e.g., 2,4-DCP) using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Causality Check: The degradation rate should correlate with pH. No significant degradation is expected for the 2,4-D anion itself, confirming that hydrolysis is not a major pathway[8].

Protocol 2: Aqueous Photolysis Study

This protocol quantifies the rate of degradation due to light exposure.

Objective: To determine the photolytic half-life in an aqueous solution.

Methodology:

-

Test Solutions: Prepare a solution of the compound in sterile, purified water (e.g., pH 7 buffer) in quartz or UV-transparent glass vessels.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a Xenon arc lamp).

-

Experimental Setup:

-

Irradiated Samples: Expose triplicate test solutions to the light source at a constant temperature.

-

Dark Controls: Prepare an identical set of triplicate samples and wrap them completely in aluminum foil. Incubate these alongside the irradiated samples.

-

-

Sampling: Collect samples from both irradiated and dark control vessels at specified time points.

-

Analysis: Analyze all samples for the parent compound concentration.

-

Causality Check: Significant degradation should only occur in the irradiated samples. The dark controls serve to isolate degradation due to light from any other potential losses (e.g., hydrolysis, adsorption to the vessel). The difference in degradation rates between the light and dark samples is attributable to photolysis.

Caption: Workflow for Aqueous Photolysis Study.

Protocol 3: Aerobic Biodegradation Study

This protocol assesses the rate of degradation by microorganisms from a relevant environmental source.

Objective: To determine the rate of aerobic biodegradation in water.

Methodology:

-

Inoculum: Collect water from a natural source (e.g., a river or pond) that is not heavily contaminated, to serve as the microbial inoculum.

-

Test System:

-

Live Samples: In flasks, combine a mineral salts medium, the natural water inoculum, and the test compound at a specific concentration.

-

Sterile Controls: Prepare an identical set of flasks, but sterilize the natural water inoculum (e.g., by autoclaving or filtration) before adding the test compound. This control measures abiotic degradation.

-

-

Incubation: Incubate all flasks on a shaker (to ensure aerobic conditions) in the dark at a constant temperature.

-

Sampling: Collect samples from both live and sterile systems over time (e.g., over 28 days).

-

Analysis: Analyze for the concentration of the parent compound and major metabolites like 2,4-DCP.

-

Causality Check: A significantly faster rate of degradation in the live samples compared to the sterile controls confirms that biodegradation is occurring. The degradation rate in the sterile control should be minimal, reflecting only abiotic processes like hydrolysis.

Caption: Workflow for Biodegradation Study.

Analytical Methodologies for Quantification

Accurate quantification of Sodium (2,4-dichlorophenoxy)acetate and its degradation products is paramount for stability studies. The choice of method depends on the required sensitivity and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and straightforward method. It allows for the analysis of the non-volatile 2,4-D anion without a derivatization step[14]. A reverse-phase C18 column is typically used with a mobile phase of acidified water and acetonitrile or methanol[15][16]. UV detection is commonly set at wavelengths around 230 nm or 280 nm[12][16].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For very low detection limits and high specificity, especially in complex environmental samples, LC-MS/MS is the method of choice[17]. It can achieve limits of quantification in the sub-µg/L range and can be used to confirm the identity of both the parent compound and its metabolites[17].

-

Gas Chromatography (GC): GC-based methods offer high sensitivity but require a derivatization step to convert the non-volatile 2,4-D acid into a volatile ester before analysis[18]. This adds complexity and potential for error to the sample preparation process.

-

Sample Preparation: For trace analysis in environmental water, a pre-concentration step is often necessary. This typically involves acidifying the water sample to a pH < 2 to convert the 2,4-D anion to its less polar acid form, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) into an organic solvent like ethyl acetate[14][16].

Conclusion

The stability of Sodium (2,4-dichlorophenoxy)acetate in aqueous environments is limited, with microbial degradation serving as the primary mechanism for its dissipation. While photolysis contributes to its breakdown, chemical hydrolysis of the dissociated anion is negligible. Key environmental factors such as the presence of an adapted aerobic microbial community, temperature, pH, and sunlight collectively determine its ultimate persistence. A thorough understanding of these processes, validated by robust experimental and analytical methodologies, is essential for accurately predicting the environmental fate of this herbicide and ensuring its responsible use in both agricultural and non-agricultural settings.

References

-

Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Available at: [Link]

-

MDPI. (2024, August 15). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Available at: [Link]

-

Taylor & Francis Online. (2014, July 24). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Available at: [Link]

-

United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available at: [Link]

-

Wiley Online Library. (Date not available). Degradation of 2,4-dichlorophenoxyacetic acid by haloalkaliphilic bacteria. Available at: [Link]

-

PubMed. (2014, July 15). Photodegradation of 2,4-D induced by NO₂(-) in aqueous solutions. Available at: [Link]

-

IWA Publishing. (2021, June 15). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Available at: [Link]

-

Brazilian Journal of Microbiology. (Date not available). Degradation of 2,4-D herbicide by microorganisms isolated from Brazilian contaminated soil. Available at: [Link]

-

PMC. (Date not available). 2,4-Dichlorophenoxyacetic acid herbicide degradation by isolated bacterial species from termite mound soil in Ethiopia. Available at: [Link]

-

ACS Publications. (Date not available). Quantitative Analysis of 2,4-Dichlorophenoxyacetic Acid in Water Samples by Two Immunosensing Methods. Available at: [Link]

-

Japan Food Chemical Research Foundation. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Available at: [Link]

-

ProQuest. (Date not available). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light. Available at: [Link]

-

DESWATER. (Date not available). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Available at: [Link]

-

Australian and New Zealand Guidelines for Fresh and Marine Water Quality. 2,4-D in freshwater and marine water. Available at: [Link]

-

Canada.ca. (2020, August 7). 2,4-dichlorophenoxyacetic acid (2,4-D) in drinking water: Guideline technical document for public consultation. Available at: [Link]

-

SciSpace. (Date not available). Photo-Chemical Degradation of 2, 4- Dichlorophenoxyacetic acid (2, 4-D) in the Effluent. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. 2,4-Dichlorophenoxyacetic Acid. Available at: [Link]

-

Core.ac.uk. (Date not available). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Available at: [Link]

-

Hindawi. (Date not available). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Available at: [Link]

-

Michigan State University Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Available at: [Link]

-

Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available at: [Link]

-

PubChem. Sodium (2,4-dichlorophenoxy)acetate. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. 2,4-D (20) EXPLANATION. Available at: [Link]

-

INCHEM. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). Available at: [Link]

-

ResearchGate. (2022, December 15). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 2702-72-9: Sodium (2,4-dichlorophenoxy)acetate [cymitquimica.com]

- 3. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 4. 2,4-dichlorophenoxyacetic acid (2,4-D) in drinking water: Guideline technical document for public consultation - Canada.ca [canada.ca]

- 5. 2,4-Dichlorophenoxyacetic acid herbicide degradation by isolated bacterial species from termite mound soil in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. invasive.org [invasive.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of 2,4-D induced by NO₂(-) in aqueous solutions: the role of NO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 12. scielo.br [scielo.br]

- 13. tandfonline.com [tandfonline.com]

- 14. deswater.com [deswater.com]

- 15. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 16. researchgate.net [researchgate.net]

- 17. epa.gov [epa.gov]

- 18. pubs.acs.org [pubs.acs.org]

toxicology profile of 2,4-D sodium salt for laboratory safety

Toxicology Profile & Laboratory Safety Guide: 2,4-D Sodium Salt

Executive Summary

2,4-D Sodium Salt (CAS: 2702-72-9) is the ionic formulation of the phenoxy herbicide 2,4-dichlorophenoxyacetic acid.[1][2][3] While widely utilized in plant tissue culture as a synthetic auxin, its safety profile in a laboratory setting is often underestimated due to its ubiquity. Unlike its ester derivatives, the sodium salt is highly water-soluble, altering its immediate bioavailability and handling risks.

This guide synthesizes the toxicological mechanism, kinetic behavior, and rigorous safety protocols required for research handling. It moves beyond generic MSDS data to provide a mechanistic understanding of why specific safety measures are non-negotiable.

Physicochemical Properties & Stability

Understanding the chemical behavior of 2,4-D sodium salt is the first line of defense.

| Property | Data | Laboratory Implication |

| Molecular Formula | Dissociates rapidly in aqueous media. | |

| Solubility | Water: ~45 g/L @ 25°C | Highly soluble; spills spread rapidly on wet surfaces. |

| pH (1% Solution) | 6.0 – 9.0 | Neutral to slightly alkaline; compatible with most buffers. |

| Stability | Hydrolytically stable | Persistent on bench surfaces if not deactivated. |

| Vapor Pressure | Negligible (< | Inhalation risk is primarily from dust , not vapor. |

Expert Insight: The salt form is preferred in research for its solubility. However, upon ingestion or contact with mucous membranes, it dissociates into the 2,4-D anion, which mimics the biological activity of the acid form.

Mechanism of Action & Toxicology

Mechanism: The Auxin Mimicry & Oxidative Stress

2,4-D acts as a structural mimic of Indole-3-acetic acid (IAA), the natural plant auxin. In mammalian systems, toxicity arises not from hormonal signaling, but from uncoupling of oxidative phosphorylation and membrane disruption .

Key Toxicological Pathways:

-

Membrane Damage: The chlorophenoxy moiety inserts into lipid bilayers, increasing fluidity and disrupting ion gradients.

-

Mitochondrial Uncoupling: It interferes with the proton gradient in mitochondria, reducing ATP production and generating heat.

-

Oxidative Stress: Induction of Reactive Oxygen Species (ROS) depletes cellular antioxidant reserves (Glutathione), leading to lipid peroxidation.

Figure 1: Mechanistic pathway of 2,4-D induced cytotoxicity in mammalian cells.

Toxicokinetics (ADME)

-

Absorption: Rapidly absorbed through the gastrointestinal tract (Tmax ~4-6 hours). Dermal absorption is slower but significant if the skin barrier is compromised or hydrated.

-

Distribution: Highly protein-bound (~93-97%) in plasma. It does not accumulate significantly in adipose tissue due to its polarity.

-

Metabolism: Minimal metabolism in humans. It is largely excreted unchanged.[4]

-

Excretion: Primarily renal via the Organic Anion Transporter (OAT) system.

-

Clinical Note: Renal clearance is dose-dependent. At high doses, the OAT system becomes saturated, prolonging half-life and increasing toxicity.

-

Toxicity Values

| Endpoint | Species | Value | Classification |

| Acute Oral LD50 | Rat | 639 - 1000+ mg/kg | Category 4 (Harmful if swallowed) |

| Acute Dermal LD50 | Rabbit | > 2,000 mg/kg | Low Acute Toxicity |

| Eye Irritation | Rabbit | Severe / Corrosive | Danger (Risk of serious damage) |

| Carcinogenicity | IARC | Group 2B | Possibly Carcinogenic to Humans |

| Repro. Toxicity | Rat | NOAEL ~15 mg/kg/day | Teratogenic only at toxic doses |

Laboratory Safety & Risk Management

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling concentrated 2,4-D salts due to potential micropores and lower chemical resistance to organic salts.

-

Hand Protection: Nitrile (minimum 0.11 mm thickness) or Neoprene.

-

Protocol: Change gloves immediately upon splash contact. Double-glove when handling stock powders.

-

-

Eye Protection: Chemical Safety Goggles are mandatory.[5][6] Face shields are required when preparing large volumes (>1L) of stock solution to prevent ocular damage from splashes.

-

Respiratory: Handling of dry powder must be performed in a Chemical Fume Hood or Biosafety Cabinet to prevent inhalation of dust.

Safe Handling Protocol: Preparation of Stock Solution

This protocol minimizes dust generation and exposure risk.

-

Engineering Control: Activate fume hood airflow.

-

Weighing: Use a pre-tared closed vessel (e.g., 50mL conical tube) to weigh the solid. Do not weigh on an open weigh boat to avoid dust dispersion.

-

Solubilization: Add water directly to the vessel containing the solid. Cap tightly before vortexing or mixing.

-

Labeling: Mark container with "Toxic," "Severe Eye Irritant," and the date.

Emergency Response Workflow

A self-validating response system for laboratory spills.

Figure 2: Decision logic for 2,4-D sodium salt spill cleanup.

Critical First Aid:

-

Eye Contact: Irrigate immediately for 15 minutes . Time is critical to prevent corneal opacity.

-

Skin Contact: Wash with soap and water. Do not use ethanol or organic solvents, as they may enhance dermal absorption.

References

-

World Health Organization (WHO) & FAO. (2018). Pesticide Residues in Food: 2,4-D Evaluations. Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Retrieved from

-

International Agency for Research on Cancer (IARC). (2018). Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 113 (2,4-D). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23675, 2,4-D Sodium Salt. Retrieved from

-

Bradberry, S. M., et al. (2004). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning. Journal of Toxicology: Clinical Toxicology.

Sources

An In-Depth Technical Guide to the Degradation Pathways of Sodium (2,4-dichlorophenoxy)acetate in Soil

Introduction

Sodium (2,4-dichlorophenoxy)acetate, a salt form of the widely used herbicide 2,4-D, has been a cornerstone of broadleaf weed control in agriculture and turf management for decades.[1][2][3] Its mode of action mimics the plant growth hormone auxin, leading to uncontrolled and disorganized growth that is ultimately fatal to susceptible dicotyledonous plants.[1][4] While effective, the widespread application of 2,4-D necessitates a thorough understanding of its environmental fate, particularly its degradation pathways in soil. This technical guide provides a comprehensive overview of the microbial and abiotic processes that govern the breakdown of sodium (2,4-dichlorophenoxy)acetate in the soil environment, offering insights for researchers, environmental scientists, and professionals in drug and pesticide development.

The persistence of 2,4-D in soil is a complex interplay of various factors, with a reported half-life that can range from a few days to several months.[1] This variability is primarily dictated by the rate of its degradation, which is influenced by a multitude of environmental conditions. Understanding these degradation pathways is crucial for predicting the herbicide's environmental impact, ensuring its safe and effective use, and developing strategies for the remediation of contaminated sites.

Microbial Degradation: The Primary Pathway

The principal mechanism for the dissipation of 2,4-D from soil is microbial degradation.[1][4][5] A diverse array of soil microorganisms, including bacteria and fungi, have evolved the enzymatic machinery to utilize 2,4-D as a source of carbon and energy.[5][6] This biodegradation is a multi-step process involving the cleavage of the ether linkage, removal of the acetate side chain, and subsequent opening of the aromatic ring.

The Canonical tfd Gene-Mediated Pathway

The most well-characterized pathway for 2,4-D degradation is encoded by the tfd (two, four-D) genes, often found on plasmids in bacteria such as Cupriavidus necator JMP134 (formerly Ralstonia eutropha).[7][8] This pathway proceeds through a series of enzymatic reactions:

-

Side Chain Cleavage: The process is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. This enzyme cleaves the ether bond, removing the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP).[7][9]

-

Hydroxylation: The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (tfdB) to produce 3,5-dichlorocatechol.[7][10]

-

Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is subsequently opened through an ortho cleavage mechanism by chlorocatechol 1,2-dioxygenase (tfdC), yielding 2,4-dichloro-cis,cis-muconate.[7][9]

-

Further Metabolism: The pathway continues with the action of chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase (tfdF), ultimately funneling the breakdown products into the tricarboxylic acid (TCA) cycle.[7]

Caption: The canonical tfd gene-mediated degradation pathway of 2,4-D.

Alternative Microbial Degradation Pathways

While the tfd pathway is prominent, other microbial degradation routes exist. Some bacteria utilize a dehalogenase pathway, initiating degradation by removing a chlorine atom from the aromatic ring. Fungi also play a role in 2,4-D breakdown, employing oxidative enzymes like laccases, manganese peroxidases, and lignin peroxidases to transform the herbicide.[11] These fungal enzymes can generate phenoxy radicals, leading to the cleavage of the stable C-Cl and C-C bonds.[11]

Key Microorganisms Involved

A variety of soil microorganisms have been identified as capable of degrading 2,4-D. Bacterial genera frequently implicated include Pseudomonas, Cupriavidus, Achromobacter, and Sphingomonas.[6][9] Fungal genera such as Mortierella and Umbelopsis have also been shown to contribute to its degradation.[6] The presence and activity of these microbial populations are critical determinants of the rate of 2,4-D dissipation in soil.[1]

Abiotic Degradation Pathways

While microbial activity is the primary driver of 2,4-D degradation in soil, abiotic processes can also contribute, albeit generally to a lesser extent.[4]

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. While 2,4-D can be degraded by sunlight under laboratory conditions, its importance in the field is often considered minor, especially when microbial degradation is rapid.[1][4] The effectiveness of photolysis is limited by the penetration of sunlight into the soil profile. However, on the soil surface, it can contribute to the initial transformation of the herbicide.[3]

Chemical Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester and salt forms of 2,4-D can undergo hydrolysis in the soil. The rate of hydrolysis is influenced by soil pH, with the reaction generally being more rapid under alkaline conditions.[1] The hydrolysis half-life of 2,4-D in soil has been reported to be around 39 days.[4]

Factors Influencing Degradation Rates

The efficiency of both microbial and abiotic degradation pathways is significantly influenced by a range of environmental factors.

| Factor | Influence on 2,4-D Degradation | Causality |

| Soil Moisture | Increased moisture generally enhances degradation rates.[1][5] | Water is essential for microbial activity and facilitates the diffusion of 2,4-D to microbial cells. |

| Temperature | Warmer temperatures typically accelerate degradation.[4][5] | Microbial enzyme activity and metabolic rates increase with temperature, up to an optimal point. |

| Soil pH | Degradation is generally optimal in near-neutral to slightly alkaline soils.[5] | Soil pH affects the bioavailability of 2,4-D and the activity of microbial enzymes. At low pH, degradation can be inhibited.[1][5] |

| Organic Matter | The effect is complex. Moderate levels can enhance degradation by supporting microbial populations.[4] High levels may increase adsorption, reducing bioavailability.[4] | Organic matter serves as a nutrient source for microbes but also as a sorbent for 2,4-D. |

| Microbial Population | A history of 2,4-D application can lead to faster degradation due to the acclimation and proliferation of degrading microorganisms.[1] | Repeated exposure selects for and enriches the population of microbes capable of utilizing 2,4-D. |

| Soil Type | Soil texture and composition influence water holding capacity, aeration, and adsorption, thereby affecting microbial activity and 2,4-D availability.[5][12] | For instance, sandy soils may have lower microbial populations initially but can show rapid degradation after microbial adaptation.[5] |

Experimental Protocols for Studying 2,4-D Degradation

Investigating the degradation of 2,4-D in soil requires robust experimental designs. A common and effective approach is the soil microcosm study.

Soil Microcosm Study Protocol

Objective: To determine the rate of 2,4-D degradation in a specific soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical grade Sodium (2,4-dichlorophenoxy)acetate

-

Sterile deionized water

-

Incubation vessels (e.g., glass jars with loose-fitting lids)

-

Incubator

-

Analytical instrumentation for 2,4-D and metabolite quantification (e.g., HPLC-UV, LC-MS/MS, or GC)[13][14][15]

Methodology:

-

Soil Characterization: Analyze the soil for key properties including pH, organic matter content, texture, and microbial biomass.

-

Spiking: Weigh a known amount of soil into each incubation vessel. Prepare a stock solution of 2,4-D and spike the soil to achieve the desired initial concentration. Ensure even distribution of the herbicide.

-

Moisture Adjustment: Adjust the soil moisture content to a predetermined level, typically a percentage of the soil's water holding capacity.

-

Incubation: Place the microcosms in an incubator set to a constant temperature. Include control microcosms (e.g., sterile soil) to assess abiotic degradation.

-

Sampling: At designated time intervals, destructively sample replicate microcosms.

-

Extraction: Extract 2,4-D and its primary metabolite, 2,4-DCP, from the soil samples using an appropriate solvent (e.g., acetonitrile or dichloromethane after acidification).[13][14]

-

Analysis: Quantify the concentration of 2,4-D and its metabolites in the extracts using a validated analytical method.

-

Data Analysis: Plot the concentration of 2,4-D over time to determine the degradation kinetics and calculate the half-life (DT50).

Caption: A typical workflow for a soil microcosm study of 2,4-D degradation.

Conclusion

The degradation of sodium (2,4-dichlorophenoxy)acetate in soil is a multifaceted process dominated by microbial activity. The well-defined tfd gene-mediated pathway provides a clear model for the bacterial breakdown of this herbicide, while other microbial and abiotic pathways also contribute to its overall dissipation. The rate of degradation is highly dependent on a suite of environmental factors, highlighting the importance of site-specific assessments. A thorough understanding of these degradation pathways and influencing factors is paramount for the responsible management of this widely used herbicide, ensuring its efficacy while minimizing potential environmental risks. Continued research into the microbial communities and enzymatic processes involved in 2,4-D degradation will further enhance our ability to predict its environmental fate and develop innovative bioremediation strategies.

References

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019, November 13). Retrieved from [Link]

-

Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed. (n.d.). Retrieved from [Link]

-

Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) - INCHEM. (n.d.). Retrieved from [Link]

-

Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (2024, August 15). MDPI. Retrieved from [Link]

-

2,4-D degradation pathways of 2,4-D with set of genes (cad and tfd)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis - PubMed. (2003, May 28). Retrieved from [Link]

-

Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production | Microbiology Spectrum - ASM Journals. (2025, September 24). Retrieved from [Link]

-

2,4-D Toxicity: Cause, Effect and Control. (n.d.). Retrieved from [Link]

-

Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications | ACS Omega. (2025, August 25). Retrieved from [Link]

-

Evolution End Classification of tfd Gene Clusters Mediating Bacterial Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) - PMC. (2023, September 21). Retrieved from [Link]

-

Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC with UV Detection. (n.d.). Retrieved from [Link]

-

US EPA - ECM for 2,4-D & Degradates. (n.d.). Retrieved from [Link]

-

Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (n.d.). Retrieved from [Link]

-

Seasonal environmental variation impacts 2,4-D fate and metabolism in urban landscapes. (2025, November 15). Science of The Total Environment. Retrieved from [Link]

-

An Improved gas chromatographic method for the analysis of 2,4-D [2,4-dichlorophenoxyacetic acid] free acid in soil | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Degradation of 2,4-dichlorophenoxyacetic acid (2,4-d) by a hypersaline microbial mat and related functional changes in the mat community - PubMed. (2004, August 15). Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic acid herbicide degradation by isolated bacterial species from termite mound soil in Ethiopia - PMC. (n.d.). Retrieved from [Link]

-

5.9 2,4-d (020) residue and analytical aspects. (n.d.). Retrieved from [Link]

-

Biodegradation of 2,4-D and Trifluralin Herbicides by the Bacteria Pseudomonas spp. Using Factorial Design of - DergiPark. (2021, December 2). Retrieved from [Link]

-

2,4-D degradation pathway encoded by tfd genes. TCA, tricarboxylic acid. - ResearchGate. (n.d.). Retrieved from [Link]

-

Influence of environmental factors on 2,4-dichlorophenoxyacetic acid degradation by Pseudomonas cepacia isolated from peat - PubMed. (n.d.). Retrieved from [Link]

-

Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation - PubMed. (2018, December 15). Retrieved from [Link]

-

Synthesizing Laboratory and Field Experiments to Quantify Dominant Transformation Mechanisms of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Aquatic Environments | Environmental Science & Technology - ACS Publications. (2022, July 20). Retrieved from [Link]

-

Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO 2 - MDPI. (2024, September 4). Retrieved from [Link]

-

Study on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chloro-phenoxyacetic sodium (MCPA sodium) in natural agriculture-soils of Fuzhou, China using capillary electrophoresis - PubMed. (2009, March 1). Retrieved from [Link]

-

DEGRADATION OF 2,4-D HERBICIDE BY MICROORGANISMS ISOLATED FROM BRAZILIAN CONTAMINATED SOIL - SciELO. (n.d.). Retrieved from [Link]

-

Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI. (n.d.). Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic Acid - ATSDR. (n.d.). Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils - PubMed. (2005, November 15). Retrieved from [Link]

Sources

- 1. invasive.org [invasive.org]

- 2. academic.oup.com [academic.oup.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 6. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution End Classification of tfd Gene Clusters Mediating Bacterial Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. epa.gov [epa.gov]

The Architect of Potency: A Technical History of 2,4-D Sodium Salt in Plant Tissue Culture

The following technical guide details the historical evolution, chemical utility, and mechanistic action of 2,4-Dichlorophenoxyacetic acid (2,4-D) sodium salt in plant tissue culture.

Executive Summary

In the hierarchy of plant growth regulators (PGRs), few compounds possess the transformative power of 2,4-Dichlorophenoxyacetic acid (2,4-D) . While originally synthesized as a selective herbicide during World War II, its repurposing as a synthetic auxin revolutionized plant tissue culture. Specifically, the Sodium Salt form of 2,4-D emerged as a critical laboratory reagent, solving early solubility challenges associated with the free acid form.

This guide explores the transition of 2,4-D from a defoliant to the "master switch" for somatic embryogenesis , particularly in recalcitrant monocot species. It provides a mechanistic analysis of why this synthetic analogue outperforms natural auxins like Indole-3-acetic acid (IAA) in inducing cellular dedifferentiation.

The Genesis: From Warfare to Welfare (1940-1950)

The history of 2,4-D is a classic example of "dual-use" technology.

-

1941-1945 (The Discovery): 2,4-D was synthesized independently by four groups in the UK and USA under wartime secrecy. The first public description of its growth-regulating properties was by Zimmerman and Hitchcock (1942) at the Boyce Thompson Institute.[1]

-

1946 (The Herbicide Era): Released commercially, it became the first selective herbicide, capable of killing broadleaf weeds (dicots) while sparing cereals (monocots).

-

The Pivot to Culture: Early tissue culture pioneers, including Gautheret and Nobécourt , struggled with the instability of natural auxin (IAA), which degrades rapidly in light and via enzymatic oxidation. The synthetic stability of 2,4-D made it an attractive alternative for sustaining long-term callus cultures.[2]

The Solubility Conundrum: Free Acid vs. Sodium Salt

For the modern researcher, the choice between 2,4-D Free Acid and 2,4-D Sodium Salt is a matter of protocol efficiency and chemical stability.

The Chemical Divergence

2,4-D Free Acid (C₈H₆Cl₂O₃):

-

Solubility: Poorly soluble in water (~900 mg/L).

-

Preparation: Requires co-solvents (Ethanol) or pH adjustment (NaOH/KOH) to dissolve.

-